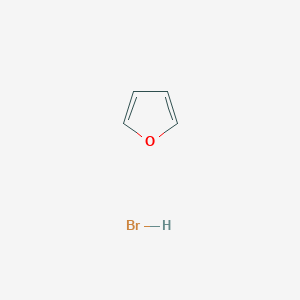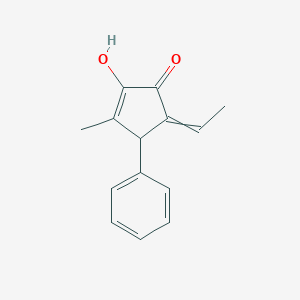
Sulfuric acid--water (1/6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–water (1/6) is a compound formed by the combination of sulfuric acid and water in a specific ratio. Sulfuric acid, known for its highly corrosive nature, is a dense, colorless, and oily liquid. It is one of the most important industrial chemicals, used in a variety of applications including the manufacture of fertilizers, mineral processing, and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfuric acid is typically produced through the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by the absorption of sulfur trioxide in water to form sulfuric acid . The reaction conditions include the use of a catalyst such as vanadium oxide and temperatures around 450°C.
Industrial Production Methods
In industrial settings, sulfuric acid is produced in large quantities using the contact process. The process involves several steps:
Burning sulfur or pyrite: to produce sulfur dioxide.
Catalytic oxidation: of sulfur dioxide to sulfur trioxide.
Absorption of sulfur trioxide: in water to form sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid–water (1/6) undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high concentrations.
Dehydration: It is a powerful dehydrating agent, removing water from other substances.
Substitution: It can participate in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions
Common reagents used with sulfuric acid include metals, metal oxides, and organic compounds. The conditions often involve elevated temperatures and controlled environments to manage the exothermic nature of the reactions .
Major Products
The major products formed from reactions involving sulfuric acid include sulfates, hydrogen gas, and various organic derivatives depending on the specific reaction .
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–water (1/6) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples and in certain biochemical assays.
Medicine: Utilized in the production of pharmaceuticals and in certain medical treatments.
Industry: Integral in the manufacture of fertilizers, explosives, and in petroleum refining
Wirkmechanismus
The mechanism by which sulfuric acid exerts its effects involves its strong acidic nature and its ability to donate protons (H⁺ ions). This leads to the formation of hydronium ions (H₃O⁺) in aqueous solutions, which can then participate in various chemical reactions. The molecular targets include organic molecules, metals, and other compounds that can react with the acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfurous acid: Less oxidizing and less stable compared to sulfuric acid.
Hydrochloric acid: Strong acid but lacks the dehydrating properties of sulfuric acid.
Nitric acid: Strong oxidizing agent but more volatile than sulfuric acid
Uniqueness
Sulfuric acid is unique due to its combination of strong acidity, oxidizing power, and dehydrating ability. These properties make it indispensable in many industrial and laboratory processes .
Eigenschaften
CAS-Nummer |
590401-67-5 |
|---|---|
Molekularformel |
H14O10S |
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
sulfuric acid;hexahydrate |
InChI |
InChI=1S/H2O4S.6H2O/c1-5(2,3)4;;;;;;/h(H2,1,2,3,4);6*1H2 |
InChI-Schlüssel |
LSRGDVARLLIAFM-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)

![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)




![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)

![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
